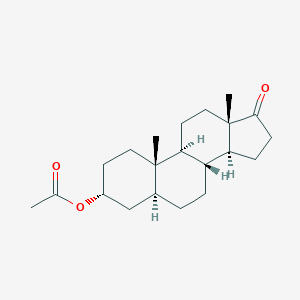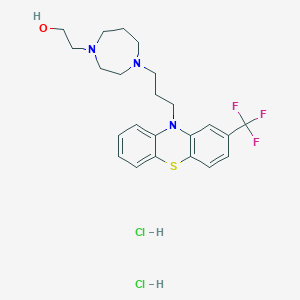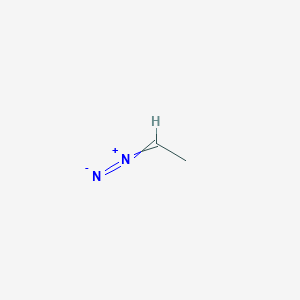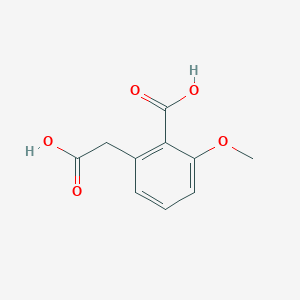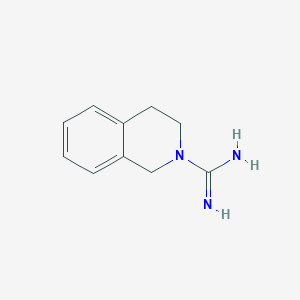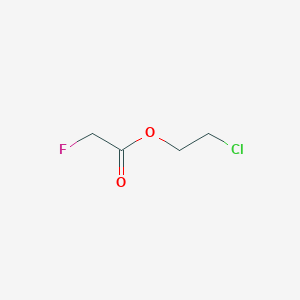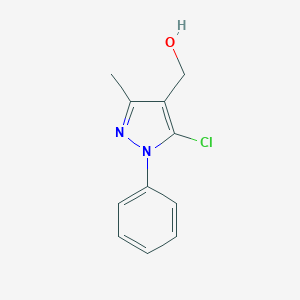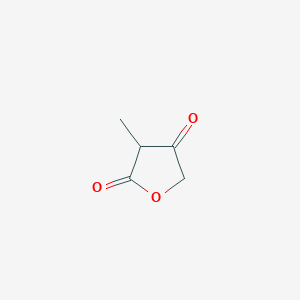
3-Methyloxolane-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-Methyloxolane-2,4-dione has been reported. For instance, a one-pot three-component synthesis of 3-substituted quinazoline-2,4-diones was designed, in both catalyst- and solvent-free conditions under microwave irradiation . Another study reported the synthesis of thiazolidine-2,4-dione molecules using physiochemical parameters and spectral techniques .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Ketene dithioacetal derivatives, including 3-Methyloxolane-2,4-dione derivatives, have been shown to significantly decrease the corrosion rate of copper in nitric acid solutions. These compounds act as cathodic inhibitors, forming a protective film on the copper surface to prevent corrosion (Fiala et al., 2007).
Degradable Amphiphilic Block Copolymer Micelles : The ring-opening polymerization of derivatives of 3-Methyloxolane-2,4-dione from poly(ethylene oxide) has been reported, leading to the formation of novel degradable amphiphilic block copolymer micelles, which are significant in drug delivery and material science applications (Pounder et al., 2011).
Herbicide Development : Novel triketone-containing quinazoline-2,4-dione derivatives, which show promising herbicidal activities, have been synthesized. These compounds exhibit broad-spectrum weed control and excellent crop selectivity, making them potential candidates for agricultural use (Wang et al., 2014).
Polymer Synthesis : 3-Methyloxolane-2,4-dione derivatives have been used in the synthesis of various polymers. For instance, the polymerization of lactic O-carboxylic anhydride, a derivative of 3-Methyloxolane-2,4-dione, using organometallic catalysts, has been explored for producing poly(lactic acid), a biodegradable polymer (Zhuang et al., 2011).
Chemiluminescent Reactions : 3-Methyloxolane-2,4-dione derivatives have been studied for their chemiluminescent behavior. These compounds undergo reactions that result in light generation, which has potential applications in analytical chemistry and bioimaging (Darmon & Schuster, 1982).
Flavor Compounds : 3-Methyloxolane-2,4-dione derivatives have been synthesized for use as flavor compounds. For example, 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, has been synthesized for use in the food industry (Kato & Yuasa, 2001).
Photoresists in Microlithography : 3-Diazopiperi-2,4-diones, derivatives of 3-Methyloxolane-2,4-dione, have been developed for use in nonchemically amplified deep UV photoresists in microlithography, showing potential in the field of electronic device fabrication (Tattersall et al., 2004).
Propiedades
IUPAC Name |
3-methyloxolane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPWASAORSKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296094 | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-furan-2,4-dione | |
CAS RN |
1192-51-4 | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







